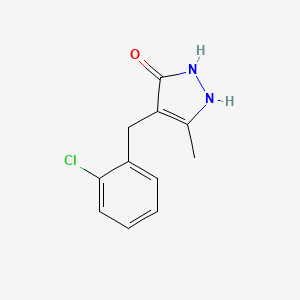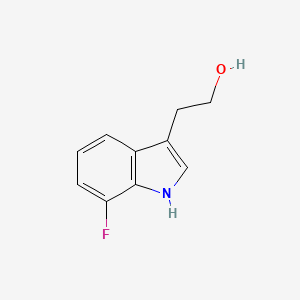
4-(2-クロロベンジル)-3-メチル-1H-ピラゾール-5-オール
説明
4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗痙攣薬
ピリダジン類は、4-(2-クロロベンジル)-3-メチル-1H-ピラゾール-5-オールのような化合物を含み、抗痙攣作用を示すことが報告されています 。これらの化合物は、てんかんやその他の発作性障害の治療のための新しい薬剤の開発において非常に重要です。
抗癌活性
ピリダジン誘導体の抗癌活性に関する研究が進行中です。4-(2-クロロベンジル)-3-メチル-1H-ピラゾール-5-オールは、癌細胞に対する有効性を評価するために薬理学的調査の対象となっています .
抗菌アジュバント
抗菌剤耐性との闘いにおいて、4-(2-クロロベンジル)-3-メチル-1H-ピラゾール-5-オールは、細胞エンベロープ内のタンパク質の折り畳みに関与するE. coli DsbBの阻害剤として、実験室で特定されています 。この用途は、薬剤耐性菌株に対抗するための戦略を開発する上で特に重要です。
細胞エンベロープタンパク質の恒常性破壊
4-(2-クロロベンジル)-3-メチル-1H-ピラゾール-5-オールは、DsbAを介したジスルフィド結合形成を阻害することによって、さまざまなβ-ラクタマーゼを無力化し、移動性のコリスチン耐性酵素を不安定化させることができます 。これは、既存の抗生物質の有効性を高める可能性を示唆しています。
研究のための感覚刺激物質
感覚刺激物質として、4-(2-クロロベンジル)-3-メチル-1H-ピラゾール-5-オールは、被験者の通常の呼吸パターンにおける変化を評価するために使用できます。これは、毒性学的研究において貴重です .
作用機序
- Dichlorobenzyl alcohol is primarily used as a mild antiseptic for treating sore throats. Its primary targets are the bacterial and viral pathogens associated with mouth and throat infections .
- Although the exact molecular targets are not fully understood, it is believed that dichlorobenzyl alcohol interacts with external proteins, leading to their denaturation and rearrangement of tertiary protein structures .
Target of Action
Mode of Action
特性
IUPAC Name |
4-[(2-chlorophenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-5H,6H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBOAVPXKDMZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)







![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)
![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)

![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)


